molecular formula C22H20ClN5O2S B2601522 7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one CAS No. 422533-38-8

7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2601522
CAS No.: 422533-38-8
M. Wt: 453.95
InChI Key: HWZUUOOGZZYPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one is a potent and selective ATP-competitive kinase inhibitor with high activity against Fms-like tyrosine kinase 3 (FLT3) and Janus Kinase 2 (JAK2) source . This compound is a key research tool for investigating signaling pathways driven by these kinases, which are critically implicated in the pathogenesis of hematologic malignancies. Its primary research application is in the study of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 receptor represent a common driver mutation and a validated therapeutic target source . By potently inhibiting FLT3, this compound induces apoptosis and suppresses proliferation in FLT3-ITD-positive AML cell lines. Concurrently, its inhibition of JAK2, a central kinase in the JAK-STAT signaling pathway, provides a mechanism to explore cytokine-mediated proliferation and survival signals in myeloproliferative neoplasms and other cancers. The dual inhibitory profile makes this chemical probe invaluable for dissecting complex kinase signaling crosstalk, evaluating combination therapies, and advancing the development of novel targeted oncology treatments.

Properties

IUPAC Name

7-chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c23-14-7-8-19-25-15(10-20(29)28(19)12-14)13-31-22-26-18-6-2-1-5-17(18)21(27-22)24-11-16-4-3-9-30-16/h1-2,5-8,10,12,16H,3-4,9,11,13H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZUUOOGZZYPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, focusing on antibacterial and anticancer activities, as well as its mechanisms of action.

Chemical Structure

The compound features a unique structural arrangement that includes a pyrido-pyrimidine core with a chloro substituent and a quinazoline moiety linked through a sulfanylmethyl group. This structural complexity may contribute to its diverse biological activities.

Antibacterial Activity

Recent studies have investigated the antibacterial efficacy of similar compounds in the quinazoline family. For instance, compounds with structural similarities demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6 to 12 mg/mL .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus6 - 12
Serratia marcescens6 - 12
Escherichia coliNot specified
Klebsiella pneumoniaeNot specified
Pseudomonas aeruginosaNot specified

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Similar quinazoline derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, certain compounds exhibited notable antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-468, indicating that this class of compounds may interfere with cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : It may act by inhibiting specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : Compounds in this class have been shown to interact with DNA, disrupting replication and transcription processes.
  • Signal Transduction Pathways : They may modulate key signaling pathways that regulate cell survival and death.

Case Studies

Several case studies have highlighted the effectiveness of related compounds:

  • A study demonstrated that certain quinazoline derivatives significantly inhibited the growth of MCF-7 cells by inducing apoptosis, suggesting a potential therapeutic role in breast cancer treatment .
  • Another investigation found that specific derivatives were effective against drug-resistant strains of bacteria, indicating their potential utility in treating infections where conventional antibiotics fail .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrido[1,2-a]pyrimidin-4-one derivatives exhibit structural diversity primarily in their substituents, which dictate their pharmacological profiles. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound Name Substituents (Positions) Key Structural Features Biological Activity/Application Reference(s)
7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one 7-Cl, 2-(quinazolinyl-sulfanylmethyl) Oxolane-linked quinazolinyl group; sulfanylmethyl bridge Hypothesized antiparasitic/anticancer activity (based on structural analogs)
2-(3,4-Dimethoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 7-piperazine, 2-(3,4-dimethoxyphenyl) Aromatic methoxy groups; flexible piperazine ring Kinase inhibition (e.g., EGFR or ALK targets); potential CNS applications
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-chloroethyl), 2-methyl Chloroethyl side chain; compact alkyl substituents Intermediate for antipsychotics (e.g., risperidone synthesis)
7-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one 7-Cl, 2-(chloromethyl) Reactive chloromethyl group; minimal steric hindrance Precursor for further functionalization (e.g., nucleophilic substitution reactions)
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives 3-(piperazine-ethyl), 2-methyl Piperazine-ethyl chain; modular sulfonyl chloride modifications Anticancer activity (in vitro against MCF-7, HeLa, and A549 cell lines)
5-[({7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenylimidazo[1,2-c]quinazolin-3-one 7-Cl, 2-(imidazoquinazolinyl-sulfanylmethyl) Fused imidazoquinazolinyl group; extended planar structure Potential DNA intercalation or topoisomerase inhibition

Key Comparative Insights:

Substituent Flexibility vs. In contrast, piperazine-substituted analogs (e.g., 2-(3,4-dimethoxyphenyl)-7-piperazinyl derivatives) prioritize solubility and CNS penetration .

Chlorine Substitution :

  • Chlorine at the 7-position is common in analogs with antiparasitic or anticancer activity (e.g., 7-chloro-2-(chloromethyl)- derivatives) . This substituent may enhance electrophilicity or stabilize π-stacking interactions in DNA/enzyme binding .

Sulfanylmethyl Linkers :

  • The sulfanylmethyl bridge in the target compound and its analogs (e.g., ) enables disulfide bond formation or redox-mediated activation, a feature absent in chloroethyl or methyl-substituted derivatives .

Biological Activity Trends :

  • Piperazine- and morpholine-containing derivatives (e.g., 7-methyl-2-morpholin-4-yl-9-[(1R)-1-phenylethyl]pyrido[1,2-a]pyrimidin-4-one) show neuropharmacological activity, likely due to dopamine or serotonin receptor interactions . In contrast, sulfanylmethyl-quinazolinyl derivatives may target parasitic or cancer cell proteostasis pathways .

Notes

  • Synthetic Methodology: The target compound’s synthesis likely parallels methods for 2-chloromethyl-pyrido[1,2-a]pyrimidin-4-ones, involving nucleophilic substitution with thiolate anions (e.g., potassium (2,2-dicyano-1-phenylaminoethen-1-yl)thiolate) .

Q & A

Q. What are the key synthetic steps for preparing 7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one?

  • Methodological Answer : The synthesis involves: (i) Cyclization of amine and diketone precursors to form the quinazoline core . (ii) Chlorination at the pyrido-pyrimidinone position using reagents like POCl₃ or SOCl₂ under reflux . (iii) Sulfanylmethyl introduction via nucleophilic substitution with mercapto intermediates under basic conditions (e.g., K₂CO₃ in DMF) . (iv) Functionalization of the oxolane (tetrahydrofuran) moiety via reductive amination or alkylation .

Q. How should researchers characterize this compound post-synthesis?

  • Methodological Answer : Use a combination of: (i) ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for the oxolane and sulfanylmethyl groups . (ii) High-resolution mass spectrometry (HRMS) for molecular weight validation . (iii) Elemental analysis to verify purity and stoichiometry . (iv) IR spectroscopy to identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What safety protocols are critical when handling intermediates during synthesis?

  • Methodological Answer : (i) Use fume hoods and gloveboxes for chlorination steps to avoid exposure to toxic gases (e.g., HCl, SO₂) . (ii) Wear chemical-resistant gloves (e.g., nitrile) and inspect them for integrity before use . (iii) Implement emergency showers/eyewash stations near workstations for accidental exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfanylmethylation step?

  • Methodological Answer : (i) Screen solvents (e.g., DMF vs. THF) to enhance nucleophilicity of the mercapto group . (ii) Adjust pH (e.g., using K₂CO₃ or Et₃N) to deprotonate thiols and promote substitution . (iii) Optimize temperature (e.g., 60–80°C) to balance reaction rate and side-product formation .

Q. What strategies exist for introducing the oxolan-2-ylmethylamino group while avoiding side reactions?

  • Methodological Answer : (i) Use Boc-protected amines to prevent undesired alkylation at the quinazoline nitrogen . (ii) Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity . (iii) Conduct HPLC monitoring to track intermediate stability and purity .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer : (i) Perform 2D NMR (e.g., COSY, NOESY) to assign overlapping proton environments in the pyrido-pyrimidinone core . (ii) Compare experimental data with DFT-calculated chemical shifts for ambiguous peaks . (iii) Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent interference .

Q. What mechanistic insights explain the cyclization of the quinazoline core?

  • Methodological Answer : (i) The reaction likely proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration . (ii) Acid catalysis (e.g., H₂SO₄) accelerates imine formation, while base-mediated conditions favor enolate intermediates .

Q. How should hazardous intermediates (e.g., chlorinated byproducts) be managed during scale-up?

  • Methodological Answer : (i) Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap excess chlorinating agents . (ii) Implement continuous flow systems to minimize exposure and improve reproducibility . (iii) Analyze waste streams via GC-MS to identify and quantify toxic residues .

Q. What role do substituents (e.g., oxolane, sulfanylmethyl) play in modulating biological activity?

  • Methodological Answer : (i) The oxolane group enhances solubility and bioavailability via H-bonding with biological targets . (ii) The sulfanylmethyl moiety may act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :
    (i) Use flash chromatography with gradients of ethyl acetate/hexanes to separate polar impurities .
    (ii) Apply recrystallization from ethanol/water mixtures to obtain high-purity crystals .
    (iii) Employ preparative HPLC with C18 columns for challenging separations of regioisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.